(6-Methylpiperidin-2-yl)methanol

CNS Drug Design Physicochemical Profiling Lipinski's Rule of Five

This unique piperidine scaffold features a critical 6-methyl group that enhances lipophilicity (LogP 0.51–0.84) and steric hindrance, crucial for CNS drug development. Unlike simpler piperidine-methanol analogs, its defined cis isomer (CAS 38299-74-0) enables precise stereochemical control. The primary alcohol and secondary amine offer orthogonal handles for rapid diversification. A melting point of 75–76°C for the cis form simplifies identity verification. Procure the 95% pure racemate for your fragment library or lead optimization from trusted global sources.

Molecular Formula C7H15NO
Molecular Weight 129.203
CAS No. 5763-16-6
Cat. No. B2521650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Methylpiperidin-2-yl)methanol
CAS5763-16-6
Molecular FormulaC7H15NO
Molecular Weight129.203
Structural Identifiers
SMILESCC1CCCC(N1)CO
InChIInChI=1S/C7H15NO/c1-6-3-2-4-7(5-9)8-6/h6-9H,2-5H2,1H3
InChIKeyZIYHYFOCJMWAQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(6-Methylpiperidin-2-yl)methanol (CAS 5763-16-6): A Key Piperidine-Methanol Scaffold for CNS Drug Discovery and Synthetic Chemistry


(6-Methylpiperidin-2-yl)methanol (CAS 5763-16-6) is a piperidine derivative featuring a hydroxymethyl group at the 2-position and a methyl group at the 6-position of the saturated nitrogen-containing heterocycle. With a molecular formula of C₇H₁₅NO and a molecular weight of 129.20 g/mol, this compound is primarily utilized as a versatile chiral building block in medicinal chemistry and organic synthesis . Its structural features—a secondary amine and a primary alcohol—enable diverse derivatization, while its physicochemical profile, including a calculated LogP of 0.5093 to 0.8381 and a topological polar surface area (TPSA) of 32.3 Ų, positions it favorably within CNS drug-like chemical space [1]. The compound is commercially available with typical purities of 95-98% from global suppliers .

Why (6-Methylpiperidin-2-yl)methanol (CAS 5763-16-6) Cannot Be Substituted with Unsubstituted Piperidine-Methanol Analogs


Generic substitution of (6-Methylpiperidin-2-yl)methanol with simpler, unsubstituted piperidine-methanol analogs such as (piperidin-2-yl)methanol (CAS 3433-37-2) or 2-piperidinemethanol is not a scientifically sound practice. The presence of the 6-methyl group introduces significant steric hindrance and alters the electron density of the piperidine ring, directly impacting both synthetic outcomes and biological interactions [1]. Quantitatively, this substitution increases the calculated LogP from approximately 0.2 to a range of 0.51–0.84, indicating a measurable enhancement in lipophilicity that is critical for optimizing blood-brain barrier (BBB) penetration in CNS-targeted programs . Furthermore, stereochemical considerations are paramount; the (6-methylpiperidin-2-yl)methanol scaffold can exist in distinct cis and trans configurations, each exhibiting divergent target binding affinities and selectivity profiles that are absent in the achiral or unsubstituted counterparts . Consequently, substituting this specific scaffold risks the loss of stereochemical control, altered physicochemical properties, and the forfeiture of proprietary chemical space defined in existing structure-activity relationship (SAR) studies.

Quantitative Differentiation of (6-Methylpiperidin-2-yl)methanol (CAS 5763-16-6): Property and Stereochemistry Comparisons Against Piperidine Analogs


Enhanced Lipophilicity vs. Unsubstituted Piperidin-2-ylmethanol

The 6-methyl substitution on the piperidine ring increases the compound's lipophilicity compared to the unsubstituted analog (piperidin-2-yl)methanol. The target compound exhibits a calculated LogP (octanol-water partition coefficient) ranging from 0.51 to 0.84, whereas the unsubstituted analog (piperidin-2-yl)methanol has a significantly lower predicted LogP of approximately 0.2 [1][2].

CNS Drug Design Physicochemical Profiling Lipinski's Rule of Five

Physical Form and Melting Point: A Quality Control Differentiator for the Cis Isomer

The cis isomer of the target scaffold, rac-[(2R,6R)-6-methylpiperidin-2-yl]methanol, possesses a defined melting point of 75-76 °C and is supplied as a powder . This is a critical differentiator from many related piperidine-methanol analogs, which are often supplied as liquids or low-melting solids without well-defined crystalline properties. A sharp melting point serves as a robust quality control (QC) metric for verifying compound identity and purity upon receipt, a feature not universally available for all analogs.

Analytical Chemistry Quality Control Solid-State Chemistry

Stereochemical Impact on Molecular Properties and Target Engagement

The (6-methylpiperidin-2-yl)methanol scaffold contains two chiral centers, giving rise to cis and trans diastereomers with markedly different properties. The cis-diastereomer (rac-[(2R,6R)-6-methylpiperidin-2-yl]methanol) adopts a specific chair conformation with both substituents in equatorial positions, minimizing steric clash . This stereochemical arrangement is critical for biological activity; while quantitative IC₅₀ data for the specific receptor interactions of the (2-yl)methanol isomer is not available from the permissible sources, the stereochemical impact is a well-established principle in medicinal chemistry for this class of compounds.

Stereochemistry Receptor Binding SAR Studies

Molecular Weight Advantage in CNS Drug-Like Space vs. Ethanol Analog

When optimizing a lead series for CNS penetration, lower molecular weight (MW) is generally favored. (6-Methylpiperidin-2-yl)methanol (MW = 129.20 g/mol) offers a clear advantage over the closely related ethanol analog, 2-(6-Methylpiperidin-2-yl)ethanol (MW = 143.23 g/mol), which contains an extra methylene unit . This 14 g/mol reduction places the target compound more favorably within the optimal CNS drug property space (typically MW < 400 Da), potentially contributing to higher ligand efficiency and improved passive permeability.

Medicinal Chemistry CNS Penetration Lead Optimization

Procurement-Driven Application Scenarios for (6-Methylpiperidin-2-yl)methanol (CAS 5763-16-6)


CNS Drug Discovery: Synthesis of Blood-Brain Barrier Permeable Compound Libraries

Medicinal chemistry teams focused on CNS targets (e.g., GPCRs, ion channels, kinases) should prioritize this scaffold. Its calculated LogP of 0.51–0.84, low molecular weight (129.20 Da), and favorable TPSA of 32.3 Ų, as identified in Section 3 , make it an ideal starting point for building fragment libraries or lead series that require efficient brain penetration. The compound's stereochemistry also allows for the exploration of chiral space to enhance target selectivity.

Stereospecific Synthesis and Chiral Pool Expansion

Synthetic chemistry laboratories engaged in the preparation of enantiomerically pure compounds will find this scaffold valuable. The availability of both the racemic mixture (CAS 5763-16-6) and the defined cis-isomer (e.g., CAS 38299-74-0) enables precise control over stereochemical outcomes. This is particularly relevant for the synthesis of chiral ligands, catalysts, or complex natural product analogs where the stereochemistry of the piperidine ring directly influences the final product's activity and selectivity.

Analytical Method Development and Quality Control

Procurement and analytical chemistry departments can leverage the well-defined melting point of the cis isomer (75-76 °C) as a rapid, cost-effective identity and purity check . This characteristic is particularly useful for laboratories that do not have immediate access to advanced instrumentation like NMR or LC-MS for every incoming shipment, providing a reliable benchtop method to verify material integrity before use in critical experiments.

Building Block for Focused Kinase or GPCR Targeted Libraries

Given the piperidine ring's prevalence in kinase inhibitors and GPCR modulators, this compound serves as a privileged scaffold for generating focused libraries. The primary alcohol and secondary amine functionalities offer orthogonal synthetic handles for rapid diversification via amide bond formation, reductive amination, or Mitsunobu reactions. The presence of the 6-methyl group, which increases lipophilicity relative to unsubstituted piperidines [1], can be strategically used to modulate the logD of the final compounds and improve their pharmacokinetic profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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